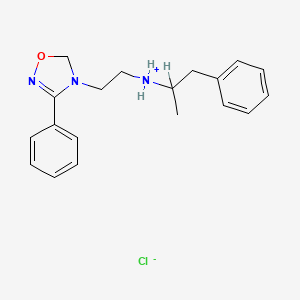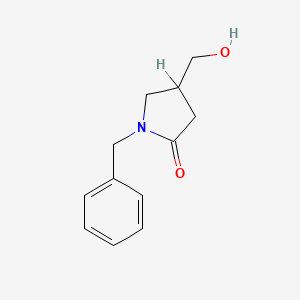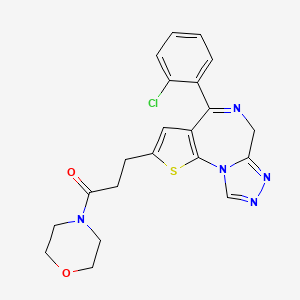
马来酸U-99194
描述
U 99194 maleate: is a potent and selective antagonist of the dopamine D3 receptor. It is known for its high affinity and selectivity towards the D3 receptor compared to other dopamine receptors such as D2 and D4 . The compound has been widely used in scientific research to study the role of dopamine receptors in various physiological and pathological processes.
科学研究应用
Chemistry: U 99194 maleate is used as a reference compound in the study of dopamine receptor pharmacology. It helps in understanding the binding affinities and selectivity of new compounds targeting dopamine receptors.
Biology: In biological research, U 99194 maleate is employed to investigate the role of dopamine D3 receptors in various physiological processes, including motor control, cognition, and reward mechanisms. It is also used to study the effects of dopamine receptor antagonism in animal models .
Medicine: U 99194 maleate has potential therapeutic applications in the treatment of neurological and psychiatric disorders such as schizophrenia, depression, and Parkinson’s disease. Its ability to selectively block D3 receptors makes it a valuable tool in the development of new drugs targeting these conditions .
Industry: In the pharmaceutical industry, U 99194 maleate is used in the development and testing of new drugs. It serves as a benchmark compound for evaluating the efficacy and safety of novel dopamine receptor antagonists .
作用机制
U 99194 maleate exerts its effects by selectively binding to and blocking dopamine D3 receptors. This antagonism prevents dopamine from activating the receptor, thereby modulating dopamine signaling pathways. The compound has a high affinity for D3 receptors, with Ki values of 160 nM for D3, 2281 nM for D2, and >10000 nM for D4 receptors . This selectivity allows for targeted modulation of D3 receptor-mediated processes without significantly affecting other dopamine receptors .
生化分析
Biochemical Properties
U-99194 maleate interacts with the dopamine D3 receptor, showing a 30-fold preference for the dopamine D3 over the D2 receptor . This interaction is crucial in biochemical reactions, particularly those involving dopamine signaling .
Cellular Effects
U-99194 maleate’s interaction with the dopamine D3 receptor influences various cellular processes. It affects cell signaling pathways, particularly those involving dopamine. It can also impact gene expression and cellular metabolism, given the role of dopamine in these processes .
Molecular Mechanism
At the molecular level, U-99194 maleate binds to the dopamine D3 receptor, inhibiting its activity . This binding interaction leads to changes in gene expression and cellular metabolism, as the dopamine D3 receptor plays a significant role in these processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of U-99194 maleate have been observed over time. It has been noted for its stability, with no significant degradation observed in studies . Long-term effects on cellular function have also been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of U-99194 maleate vary with different dosages. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
U-99194 maleate is involved in dopamine signaling pathways. It interacts with the dopamine D3 receptor, influencing metabolic flux and metabolite levels .
Transport and Distribution
Its interaction with the dopamine D3 receptor suggests it may have effects on its localization or accumulation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of U 99194 maleate involves the reaction of 5,6-dimethoxy-2-(di-n-propylamino)indan with maleic acid. The reaction typically takes place under controlled conditions to ensure high purity and yield. The compound is synthesized as a solid with a molecular weight of 393.47 g/mol .
Industrial Production Methods: In industrial settings, the production of U 99194 maleate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve consistent quality and yield. The compound is often produced in batches and subjected to rigorous quality control measures to ensure its purity and efficacy .
化学反应分析
Types of Reactions: U 99194 maleate primarily undergoes substitution reactions due to the presence of the di-n-propylamino group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles such as halides or amines. The reaction conditions often include solvents like dimethyl sulfoxide or ethanol and may require catalysts to enhance the reaction rate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize U 99194 maleate. The reactions are usually carried out in aqueous or organic solvents under controlled temperatures.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used. These reactions are typically performed in inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of U 99194 maleate, while oxidation and reduction reactions can lead to the formation of oxidized or reduced analogs .
相似化合物的比较
Similar Compounds:
Nafadotride: Another selective D3 receptor antagonist with similar binding affinities.
GR 103691: A compound with high selectivity for D3 receptors, used in similar research applications.
(+)-S 14297: A novel D3 receptor antagonist with comparable pharmacological properties.
Uniqueness: U 99194 maleate stands out due to its high selectivity and potency as a D3 receptor antagonist. Its unique chemical structure and binding properties make it a valuable tool in both research and therapeutic applications. Compared to other similar compounds, U 99194 maleate offers a distinct profile of receptor selectivity and efficacy, making it a preferred choice in many studies .
属性
IUPAC Name |
(Z)-but-2-enedioic acid;5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.C4H4O4/c1-5-7-18(8-6-2)15-9-13-11-16(19-3)17(20-4)12-14(13)10-15;5-3(6)1-2-4(7)8/h11-12,15H,5-10H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIQDESGRQTFNN-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CC2=CC(=C(C=C2C1)OC)OC.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)C1CC2=CC(=C(C=C2C1)OC)OC.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017389 | |
| Record name | 5,6-Dimethoxy-2-(di-n-propylamino)indan maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
234757-41-6 | |
| Record name | 5,6-Dimethoxy-2-(di-n-propylamino)indan maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




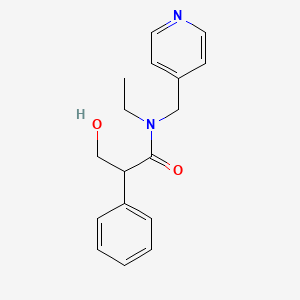
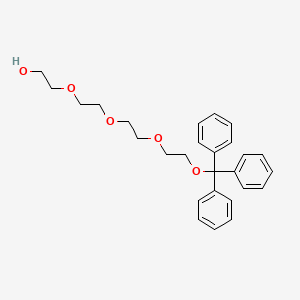
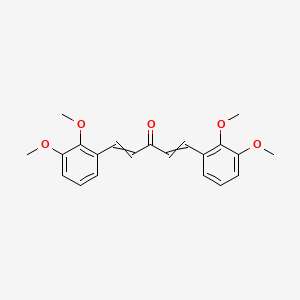
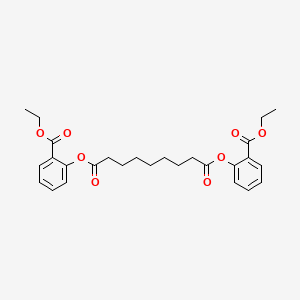
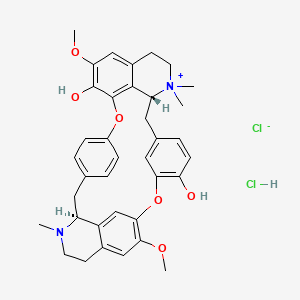
![1-[(1S)-2-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-1-[3-(trifluoromethoxy)phenyl]ethyl]cyclohexan-1-ol](/img/structure/B1683281.png)
![(1R,2R,3R,4S,6S)-3-aminotricyclo[2.2.1.0^{2,6}]heptane-1,3-dicarboxylic acid](/img/structure/B1683283.png)
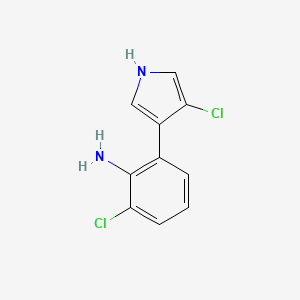
![3-hydroxy-2-[[2-[[14-methyl-3-[(E)-13-methyltetradec-4-enoyl]oxypentadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B1683285.png)

